molecular formula C12H11N3O5 B2610355 [1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2185035-81-6

[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No. B2610355
CAS RN: 2185035-81-6
M. Wt: 277.236
InChI Key: OMONVDUYBDKKTI-UHFFFAOYSA-N
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Description

“[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is a chemical compound. It is also known as 2-((4-Carbamoylphenyl)amino)acetic acid or Dabigatran Impurity . Its IUPAC name is [4-(aminocarbonyl)anilino]acetic acid .


Physical And Chemical Properties Analysis

The compound 2-((4-Carbamoylphenyl)amino)acetic acid, which is related to the compound , has a boiling point of 501.5±35.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C, protected from light .

Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

Research has shown the synthesis and evaluation of derivatives related to this chemical structure for their angiotensin converting enzyme (ACE) inhibitory activities. These studies are significant in the context of developing potential treatments for hypertension and cardiovascular diseases. The structure-activity relationships of these compounds provide valuable insights for medicinal chemistry (Hayashi et al., 1989).

Conformational Studies and Supramolecular Chemistry

The compound has also been a subject of conformational studies, particularly in the context of supramolecular chemistry. Its rigid acceptor-donor-acceptor hydrogen-bonding site along with a flexible side chain allows for various conformations, making it an interesting coformer for supramolecular complexes. These studies contribute to the understanding of molecular interactions and crystal engineering (Gerhardt et al., 2012).

Antioxidant Activity

A series of compounds including derivatives of this chemical structure have been synthesized and evaluated for their antioxidant activities. The findings from such studies could be pivotal in developing therapeutic agents for diseases caused by oxidative stress (Chornous et al., 2013).

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for their antibacterial activity, showing promising results against certain strains of bacteria. This line of research is crucial for the discovery of new antibiotics and combating antibiotic resistance (Trotsko et al., 2018).

Polymorphism and Pharmaceutical Development

The compound's derivatives have been studied for their polymorphic forms, which is critical in the pharmaceutical industry for drug formulation and stability. Understanding the polymorphic behavior of drug molecules can lead to the development of more effective and stable pharmaceutical products (Nogueira et al., 2020).

properties

IUPAC Name

2-[1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c13-10(18)6-1-3-7(4-2-6)15-11(19)8(5-9(16)17)14-12(15)20/h1-4,8H,5H2,(H2,13,18)(H,14,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONVDUYBDKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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